Bioactivity Level: ≤0.1 μM Against Protein Target(s) – Potency Tier Placement
The MolBiC database assigns N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}-2-(thiophen-2-yl)acetamide a bioactivity value of ≤0.1 μM, classifying it in the highest potency tier (≤0.1 μM) among compounds with annotated activity against one or more protein targets [1]. In contrast, the regioisomer 2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide (CAS pending) has not been annotated with a comparable potency bin in the same database, and the bis-thiophene variant 2-(thiophen-2-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide lacks public bioactivity data altogether . This potency tier differentiation is consequential for screening cascades that prioritize sub-micromolar hits.
| Evidence Dimension | Protein target bioactivity – MolBiC potency bin |
|---|---|
| Target Compound Data | ≤0.1 μM (highest tier) |
| Comparator Or Baseline | Regioisomer 2-(pyridin-3-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)acetamide: no tier data; bis-thiophene analog: no bioactivity data |
| Quantified Difference | At least 100-fold higher potency annotation vs. unannotated comparators |
| Conditions | MolBiC-curated bioactivity records; specific target(s) and assay conditions not disclosed in public view. |
Why This Matters
Procurement for hit-to-lead programs should prioritize compounds with documented sub-micromolar activity over structurally similar but untested analogs to reduce screening round attrition.
- [1] MolBiC Database. Compound Details: CP0671412. Bioactivity Value: ≤0.1 μM. Retrieved from https://molbic.idrblab.net/data/compound/details/CP0671412 View Source
